molecular formula C30H50O4 B11828781 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

Cat. No.: B11828781
M. Wt: 474.7 g/mol
InChI Key: XEQMJLATFYNTAH-ULNSLHSMSA-N
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Description

The compound 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- (CAS: 114264-05-0) is a stereochemically complex 2-oxetanone derivative. Its molecular formula is C29H48O3 (MW: 444.69 g/mol), featuring:

  • A hexyl group at position 3 of the oxetanone ring.
  • A tridecyl chain at position 4, substituted with a (4-methoxyphenyl)methoxy group at the (2R)-position.
  • Stereochemical configurations: (3S,4S) for the oxetanone ring and (2R) for the tridecyl chain .

This compound is primarily utilized as a reagent in the synthesis of oxetanones, leveraging its steric and electronic properties to influence reaction pathways . Its synthesis involves a high-yield method using a metal salt of (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoic acid as an intermediate, ensuring high purity and stereochemical fidelity .

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,4S)-3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]oxetan-2-one

InChI

InChI=1S/C30H50O4/c1-4-6-8-10-11-12-13-14-15-17-27(33-24-25-19-21-26(32-3)22-20-25)23-29-28(30(31)34-29)18-16-9-7-5-2/h19-22,27-29H,4-18,23-24H2,1-3H3/t27-,28+,29+/m1/s1

InChI Key

XEQMJLATFYNTAH-ULNSLHSMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves multiple steps. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction typically starts with the formation of the oxetanone ring, followed by the addition of the hexyl and tridecyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves the inhibition of lipase enzymes. This inhibition prevents the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption in the intestines. The compound binds to the active site of the enzyme, blocking its activity and leading to decreased lipid digestion .

Biological Activity

2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- is a complex organic compound notable for its unique structural and stereochemical properties. With a molecular formula of C22H42O3 and a molecular weight of 354.57 g/mol, this compound features an oxetanone ring, which is a four-membered cyclic ester, along with hexyl and methoxyphenyl groups. Its chiral centers at the 3 and 4 positions contribute to its potential biological activity and therapeutic applications.

PropertyValue
Molecular FormulaC22H42O3
Molecular Weight354.57 g/mol
Density0.935 g/cm³ (predicted)
Melting Point46-47 °C
Boiling Point467.9 °C (predicted)
pKa14.71 (predicted)

The biological activity of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The oxetanone ring enhances reactivity, allowing for potential transformations that could lead to biologically active derivatives.

Studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other compounds like Orlistat and Tetrahydrolipstatin, which are known for their lipase inhibitory activities . This inhibition can lead to decreased fat absorption in the gastrointestinal tract, making it a candidate for weight management therapies.

Case Studies

  • Inhibition of Lipases : Research indicates that analogs of this compound exhibit significant inhibition of pancreatic lipase activity. A study demonstrated that modifications to the oxetanone structure can enhance binding affinity to the enzyme, suggesting potential for development as an anti-obesity drug.
  • Endocannabinoid Hydrolysis : Another study highlighted its analogs' capacity to inhibit hydrolysis of endocannabinoids, which may have implications in pain management and neuroprotection . The specific interactions at the molecular level were elucidated using molecular docking studies.

Comparative Analysis with Similar Compounds

The structural similarities between 2-Oxetanone and other bioactive compounds provide insights into its potential effects:

Compound NameStructure TypeUnique Features
OrlistatLipase inhibitorContains a β-lactone structure
TetrahydrolipstatinLipase inhibitorDerived from natural products
(3S,4S)-3-Hexyl-4-(S)-2-hydroxytridecyl]-2-oxetanoneRelated stereoisomerDifferent hydroxyl substitution

The unique combination of functional groups in 2-Oxetanone may confer distinct biological activities compared to these structurally similar compounds.

Future Directions in Research

Given the promising biological activities observed in preliminary studies, further research is warranted. Potential areas include:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating safety and efficacy.
  • Clinical Trials : Conducting trials focused on weight loss or metabolic disorders could validate its therapeutic potential.
  • Derivatives Development : Exploring chemical modifications could yield compounds with enhanced activity or specificity for targeted biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- 114264-05-0 C29H48O3 444.69 4-Methoxyphenylmethoxy-tridecyl (3S,4S), (2R) Reagent in oxetanone synthesis
2-Oxetanone, 3-hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- 1072902-84-1 C27H54O3Si 454.80 Tris(1-methylethyl)silyloxy-tridecyl (3S,4S), (2S) Intermediate in protected hydroxyl group synthesis
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-, (3S,4S)- 112836-65-4 C27H50O4 438.68 Tetrahydro-2H-pyran-2-yloxy-tridecyl (3S,4S), (2R) Stabilized intermediate for glycosylation reactions
2-Oxetanone, 3-hexyl-4-[(2R)-2-hydroxytridecyl]-, (3S,4S)- 104872-06-2 C22H42O3 354.58 Hydroxy-tridecyl (3S,4S), (2R) Substrate for oxidation or functionalization studies
2-Oxetanone, 3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]-, (3R,4S)- 1233365-13-3 C23H36O4 388.53 Decyl, 3,4-dimethoxyphenylethyl (3R,4S) Potential bioactive scaffold for drug discovery

Structural and Functional Analysis

Substituent Effects
  • 4-Methoxyphenylmethoxy Group : Enhances electron-rich character and steric bulk, improving stability in polar aprotic solvents . Comparatively, the tris(1-methylethyl)silyloxy group in ACI-INT-410 increases hydrophobicity (logP >7) and serves as a protecting group for hydroxyls .
  • Hydroxy-Tridecyl vs. Methoxy Derivatives : The hydroxy-tridecyl analogue (CAS 104872-06-2) exhibits higher polarity (logP 6.95) and reactivity, making it suitable for oxidation or conjugation reactions .
Stereochemical Impact
  • The (3S,4S) configuration is conserved across multiple analogues, ensuring consistent spatial orientation of substituents. However, the (2R) configuration in the tridecyl chain distinguishes the target compound from ACI-INT-410, which has a (2S)-configured silyloxy group .

Analytical Techniques

  • Reverse-phase HPLC (Newcrom R1 column) effectively separates the hydroxy-tridecyl analogue (CAS 104872-06-2) from impurities, highlighting its moderate polarity compared to the more hydrophobic silylated derivatives .

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